molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Cat. No.: B1375992
CAS No.: 1123194-96-6
M. Wt: 231.05 g/mol
InChI Key: DTMJHPVHGALCJH-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-methoxypyridin-3-yl)formamide is a chemical building block of high interest in medicinal and pharmaceutical research. This brominated and methoxy-substituted pyridine derivative serves as a versatile synthetic intermediate. Its core structure is a key motif in the design of compounds investigated for a range of therapeutic areas. Patents reveal that similar 6-bromo-2-methoxypyridine derivatives are utilized in the synthesis of potential treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease . Furthermore, methoxypyridine-containing structures are actively researched in oncology, with some derivatives demonstrating potent activity as dual PI3K/mTOR inhibitors for cancer therapy . The bromine atom at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to elaborate the molecule into more complex structures. The formamide group can also participate in additional chemical transformations or contribute to molecular recognition. As a scaffold, this compound provides researchers with a strategic starting point for developing novel bioactive molecules. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Material Safety Data Sheet for safe handling procedures. References: 1. WO2017031325A1 - Details neurogenerative disease therapeutics . 2. Pharmaceuticals 2023, 16(3), 461 - Discusses methoxypyridine derivatives in cancer research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-bromo-2-methoxypyridin-3-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-5(9-4-11)2-3-6(8)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJHPVHGALCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for N 6 Bromo 2 Methoxypyridin 3 Yl Formamide

Synthesis of Key Precursor: 6-Bromo-2-methoxy-3-aminopyridine

The efficient synthesis of the pivotal intermediate, 6-bromo-2-methoxy-3-aminopyridine, is paramount for the successful production of the target formamide (B127407). Various synthetic strategies have been explored, primarily revolving around the functionalization of the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution of Dihalogenated Pyridines

One of the fundamental approaches to constructing substituted pyridines involves the nucleophilic aromatic substitution (SNAr) on dihalogenated pyridine precursors. This strategy leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing halogen atoms, facilitating the attack by nucleophiles.

A relevant example of this methodology is the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine. In this process, one of the bromine atoms is selectively displaced by an alkylamine under high temperature and pressure, demonstrating the feasibility of selective substitution on a dihalogenated pyridine ring georgiasouthern.edu. The reaction of 2,6-dibromopyridine with methylamine, for instance, can yield 2-bromo-6-methylaminopyridine with a respectable yield of 54.1% georgiasouthern.edu. This selective substitution is a key step that can be adapted for the synthesis of the desired precursor.

While a direct synthesis of 6-bromo-2-methoxy-3-aminopyridine from a dihalogenated pyridine is not extensively detailed in readily available literature, the principles of SNAr on dihalopyridines suggest a plausible synthetic route. Such a route could theoretically commence with a dihalogenated aminopyridine, followed by a selective nucleophilic substitution with a methoxide source. The regioselectivity of such a reaction would be a critical factor to control.

Alternative Aminopyridine Derivatization Strategies

An alternative and well-documented route to 6-bromo-2-methoxy-3-aminopyridine involves the direct bromination of a pre-functionalized aminopyridine derivative. This method circumvents the challenges of regioselective substitution on a dihalogenated pyridine.

A specific and effective protocol for the synthesis of 6-bromo-2-methoxy-3-aminopyridine starts from 2-methoxypyridin-3-amine. The synthesis proceeds by dissolving 2-methoxypyridin-3-amine in N,N-dimethylformamide (DMF) and cooling the solution to -30 °C. A solution of N-bromosuccinimide (NBS) in DMF is then added dropwise. After the addition is complete, the reaction is stirred for an additional 30 minutes. The reaction mixture is subsequently worked up by pouring it into water and extracting with chloroform. The combined organic layers are washed, dried, and concentrated. The final product is purified by silica gel column chromatography to afford 6-bromo-2-methoxy-3-aminopyridine as a yellow powder with a high yield of 80% chemicalbook.com.

This derivatization strategy offers a more direct and high-yielding approach to the key precursor, avoiding the potential regioselectivity issues associated with nucleophilic aromatic substitution on dihalogenated pyridines.

N-Formylation Protocols for N-(6-bromo-2-methoxypyridin-3-yl)formamide Formation

The final step in the synthesis of the target compound is the N-formylation of the precursor, 6-bromo-2-methoxy-3-aminopyridine. This transformation introduces the formyl group onto the amino functionality.

Utilization of In Situ Generated Formic Anhydride (B1165640)

A widely employed and efficient method for N-formylation involves the use of acetic formic anhydride (AFA), which can be conveniently generated in situ from the reaction of formic acid and acetic anhydride. nih.govjetir.org This reactive intermediate readily formylates primary and secondary amines under mild conditions.

The in situ generation of AFA is typically achieved by mixing excess formic acid with acetic anhydride, often at reduced temperatures to control the exothermic reaction. nih.gov The resulting mixed anhydride is a potent formylating agent. This method has been successfully applied to a wide range of amines, including sterically hindered ones, with reactions often reaching completion in a short time frame and providing high yields of the corresponding formamides. nih.gov For instance, the formylation of various amines using this method has been reported to yield products in the range of 97-100%. nih.gov This approach is also utilized in the protection of amino groups during peptide synthesis. nih.gov

While the direct application to 6-bromo-2-methoxy-3-aminopyridine is not explicitly detailed, this general and high-yielding protocol is a standard and effective choice for such a transformation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the N-formylation reaction. Key parameters that are often fine-tuned include the choice of formylating agent, catalyst, solvent, and reaction temperature.

For the N-formylation of aromatic amines, various catalytic systems have been explored to enhance the reaction rate and efficiency. For example, the use of a catalytic amount of molecular iodine (5 mol%) with two equivalents of formic acid under solvent-free conditions at 70 °C has been shown to be effective for a wide range of anilines, affording high yields of the corresponding formanilides. organic-chemistry.org Another approach involves the use of solid acid catalysts, such as a novel solid acid magnetic nanocatalyst, which can efficiently catalyze the N-formylation of primary aromatic amines with formic acid at room temperature. rsc.org

The choice of solvent can also significantly impact the reaction outcome. While solvent-free conditions are often preferred from a green chemistry perspective, solvents like toluene can be used with a Dean-Stark trap to remove the water byproduct when using formic acid directly, thereby driving the reaction to completion. scispace.com Temperature is another critical factor; for instance, in catalyst- and solvent-free N-formylation of anilines with formic acid, optimizing the temperature to 60 °C was found to be sufficient for achieving optimum yields. tandfonline.com

The electronic nature of the substituents on the aromatic amine can also influence the reaction rate. Electron-donating groups on the aniline ring generally lead to faster reactions and higher yields compared to electron-withdrawing groups. rsc.orgtandfonline.comscholarsresearchlibrary.com

Table 1: Optimization of N-Formylation of Aniline with Formic Acid

EntryMolar Ratio (Aniline:Formic Acid)Temperature (°C)Time (h)Yield (%)
11:excessReflux-Traces
21:4600.598
31:360160
41:260240

Data sourced from a study on the N-formylation of amines under neat conditions. scholarsresearchlibrary.com

Development of Green Chemistry Approaches in N-Formylation

In recent years, there has been a significant drive towards the development of more environmentally benign synthetic methodologies. For N-formylation, this has translated into the exploration of green chemistry approaches that minimize waste, avoid hazardous reagents and solvents, and reduce energy consumption.

One promising green approach is the use of ultrasound irradiation to promote the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. This method has been shown to be milder, cleaner, and faster than conventional methods, leading to higher purity and yields of the formylated products. academie-sciences.fr

Another sustainable strategy involves the use of carbon dioxide (CO2) as a C1 source for N-formylation. A catalyst-free approach has been developed for the N-formylation of aromatic and aliphatic amines using CO2 and sodium borohydride (NaBH4). This method proceeds under ambient pressure and does not require a specialized reaction assembly. rsc.org The reaction is believed to proceed via the in situ generation of a formoxy borohydride species. rsc.org

The use of reusable catalysts is another cornerstone of green chemistry. Heterogeneous nanocatalysts, for example, offer advantages such as thermal stability, high catalytic performance, and ease of recovery and reuse. rsc.org Similarly, the use of polyethylene glycol (PEG) as a recyclable and non-toxic reaction medium for the N-formylation of anilines with formic acid has been reported as a remarkably simple and efficient green procedure. nih.gov These green methodologies offer viable and attractive alternatives to traditional N-formylation protocols.

Table 2: Green N-Formylation of Various Amines using Ultrasound

EntrySubstrateTime (min)Yield (%)
1Aniline2098
24-Methylaniline1599
34-Nitroaniline3095
4Benzylamine1599
5Dibenzylamine4592

Data represents a selection from a study on ultrasound-promoted green N-formylation. academie-sciences.fr

Comparative Analysis of Synthetic Pathways for this compound

The synthesis of this compound, a substituted pyridine derivative, necessitates a strategic approach to ensure efficiency, selectivity, and scalability. While specific literature detailing the direct synthesis of this compound is not extensively available, a comparative analysis of plausible synthetic pathways can be conducted by examining established methodologies for the synthesis of related substituted pyridines. The core challenge in synthesizing this molecule lies in the controlled introduction of four different substituents onto the pyridine ring at specific positions.

Assessment of Synthetic Efficiency and Atom Economy

The efficiency of a synthetic route is not only measured by the final yield but also by its atom economy, which considers the amount of starting materials that are incorporated into the final product. primescholars.comrsc.org A high atom economy is a key principle of green chemistry and is crucial for sustainable and cost-effective chemical production.

A more linear approach, starting from a pre-functionalized pyridine, might offer better control. For example, starting with a 2-methoxypyridine derivative and introducing the bromo and amino functionalities in subsequent steps. The efficiency of such a route would be highly dependent on the yields of each individual step.

To illustrate the concept of atom economy, consider a hypothetical final step involving the formylation of 6-bromo-2-methoxypyridin-3-amine (B113220).

ReactantsMolecular Weight ( g/mol )Atoms Utilized in ProductAtoms Wasted
6-bromo-2-methoxypyridin-3-amine~204AllNone
Formylating Agent (e.g., Formic Acid)46CHOH₂O
Total ~250

Note: This table is illustrative and assumes a dehydration reaction for formylation.

In this hypothetical reaction, the atom economy would be high as a significant portion of the reactants' atoms are incorporated into the desired product. However, if a formylating agent with a larger leaving group were used, the atom economy would decrease.

Evaluation of Regioselectivity and Chemoselectivity in Precursor Functionalization

The precise placement of substituents on the pyridine ring is a critical aspect of the synthesis. The electronic nature of the existing substituents heavily influences the position of subsequent additions.

In the case of this compound, the methoxy (B1213986) group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. The bromine atom at the 6-position is a deactivating group but can also direct incoming electrophiles.

A key challenge is the selective introduction of the amino group (or a precursor) at the 3-position and the bromine atom at the 6-position. The synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights the complexities of regioselectivity in such systems. pharm.or.jpresearchgate.net In that synthesis, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine resulted in a mixture of regioisomers. researchgate.net This indicates that direct amination of a di-halogenated pyridine might not be a regioselective process.

A more controlled approach might involve:

Starting with 2-methoxypyridine.

Nitration at the 3-position, directed by the methoxy group.

Reduction of the nitro group to an amino group.

Subsequent bromination. The position of bromination would be influenced by both the methoxy and amino groups.

The chemoselectivity of the reactions is also important. For example, during bromination, the conditions must be chosen to avoid reaction with the formamide group if it is introduced early in the synthesis.

Considerations for Industrial Scale-Up of Synthetic Protocols

The transition from a laboratory-scale synthesis to an industrial process introduces a new set of challenges. A practical and scalable synthesis for a sulfonamide, for instance, was developed using a Semmler–Wolff aromatization as a key step, highlighting the need for robust and reproducible reactions on a large scale. researchgate.net

For the synthesis of this compound, several factors would need to be considered for industrial scale-up:

Cost and Availability of Starting Materials: The starting materials should be readily available and inexpensive.

Reaction Conditions: The use of extreme temperatures, high pressures, or hazardous reagents should be minimized. For example, the use of gaseous ammonia is often avoided in industrial settings due to handling difficulties. beilstein-journals.org

Purification: The purification of intermediates and the final product should be straightforward, ideally involving crystallization rather than chromatography.

Safety: The potential for runaway reactions or the formation of toxic byproducts must be carefully assessed.

Below is a table summarizing the key considerations for the industrial scale-up of a hypothetical synthetic route.

StepReaction TypeKey Considerations for Scale-Up
1NitrationHandling of strong acids, temperature control to avoid side reactions.
2ReductionUse of catalytic hydrogenation over stoichiometric reducing agents for better atom economy and waste reduction.
3BrominationControl of regioselectivity, handling of bromine or other brominating agents.
4FormylationUse of an efficient and cost-effective formylating agent, removal of byproducts.

Ultimately, the choice of the synthetic route for the industrial production of this compound would be a compromise between synthetic efficiency, cost, and safety.

Chemical Transformations and Derivatization Strategies of N 6 Bromo 2 Methoxypyridin 3 Yl Formamide

Reactivity at the Formamide (B127407) Moiety

The formamide group in N-(6-bromo-2-methoxypyridin-3-yl)formamide is a key functional handle that can be manipulated through several reaction pathways, including N-alkylation, N-acylation, hydrolysis, and cyclization reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the formamide is nucleophilic and can participate in both N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The N-alkylation of formamides can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The choice of base is crucial to deprotonate the formamide nitrogen, enhancing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). Mechanistically, the reaction proceeds via an SN2 pathway where the deprotonated formamide anion attacks the electrophilic carbon of the alkylating agent. For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a suitable base would yield the corresponding N-alkylated product. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. mdpi.com

N-Acylation: Similarly, N-acylation introduces an acyl group onto the formamide nitrogen. This is typically accomplished using acylating agents like acyl chlorides or anhydrides. The reaction often requires a base to neutralize the acidic byproduct (e.g., HCl). N-acylation can also be facilitated by coupling reagents commonly used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Boric acid has also been shown to mediate the N-acylation of related compounds. researchgate.net These methods provide access to a diverse array of N-acyl derivatives of this compound.

TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)N-alkyl-N-(6-bromo-2-methoxypyridin-3-yl)formamide
N-AcylationAcyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O), Base (e.g., Pyridine (B92270), Et3N)N-acyl-N-(6-bromo-2-methoxypyridin-3-yl)formamide
N-AcylationCarboxylic acid (RCOOH), Coupling agent (e.g., DCC, EDC), Activator (e.g., HOBt)N-acyl-N-(6-bromo-2-methoxypyridin-3-yl)formamide

Hydrolytic Pathways and Amide Bond Modifications

The formamide bond in this compound can be cleaved under hydrolytic conditions. This hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H2SO4), the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield 6-bromo-2-methoxypyridin-3-amine (B113220) and formic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon of the formamide, forming a tetrahedral intermediate. This intermediate then expels the amide anion, which is subsequently protonated by water to give 6-bromo-2-methoxypyridin-3-amine and a formate (B1220265) salt. Theoretical studies on the hydrolysis of a related formamidine (B1211174) suggest that the reaction proceeds through a stepwise pathway involving the formation of a tetrahedral intermediate. nih.govresearchgate.net

Beyond complete hydrolysis, the formamide moiety can undergo other modifications. For example, dehydration of the formamide using reagents like phosphorus oxychloride (POCl3) or triflic anhydride can lead to the formation of an isonitrile, a highly reactive functional group that can participate in various cycloaddition and insertion reactions.

Cyclization Reactions Involving the Formamide Group

The formamide group, in concert with the adjacent pyridine ring, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. A notable example is the synthesis of 1,7-naphthyridine (B1217170) derivatives.

In a patented process, a compound structurally related to this compound undergoes a cyclization reaction to form a 1,7-naphthyridin-8(7H)-one. This transformation is typically achieved by treating the formamide with a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates an intramolecular nucleophilic attack of the formamide nitrogen onto the pyridine ring, likely proceeding through an intermediate that promotes cyclization. The resulting fused ring system is a valuable scaffold in medicinal chemistry.

Reactivity at the Bromo Substitution

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. libretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govillinois.edu

For this compound, the Suzuki-Miyaura coupling would involve the reaction of the bromo-pyridine with a suitable boronic acid (R-B(OH)2) in the presence of a palladium catalyst, a base, and a suitable solvent. The general catalytic cycle involves three key steps: oxidative addition of the bromo-pyridine to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

A variety of palladium catalysts can be employed, with common choices including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with a phosphine (B1218219) ligand. The choice of base (e.g., K2CO3, K3PO4, Cs2CO3) and solvent (e.g., dioxane, toluene, DMF) is crucial for the success of the reaction and often needs to be optimized for specific substrates. nih.gov

The following table provides representative examples of Suzuki-Miyaura couplings on structurally related bromo-pyridine substrates, illustrating the scope and typical reaction conditions.

Bromo-pyridine SubstrateBoronic AcidCatalystBaseSolventProductYield (%)
5-bromo-2-methylpyridin-3-amine (B1289001)Phenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O2-methyl-5-phenylpyridin-3-amine85
N-(5-bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2ON-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide92
5-bromo-2-methylpyridin-3-amine3-Thienylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O2-methyl-5-(thiophen-3-yl)pyridin-3-amine78

Other Transition Metal-Catalyzed Transformations

Beyond the core palladium-catalyzed reactions, the C-6 bromine atom enables other important transformations, such as the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. It is widely used due to the stability and commercial availability of boronic acids and its tolerance of a wide range of functional groups. Studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine demonstrate its successful application on a similarly substituted pyridine ring, yielding biaryl products in moderate to good yields using catalysts like Pd(PPh₃)₄ with a potassium phosphate (B84403) base.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) complexes. This method is a direct route to constructing C(sp²)-C(sp) bonds, leading to arylalkynes and conjugated enynes. The reaction has been successfully applied to 6-bromo-3-fluoro-2-cyanopyridine, a substrate bearing strong structural resemblance to the title compound, using a Pd(PPh₃)₄/CuI catalyst system.

Nucleophilic Aromatic Substitution Reactions of the Bromide

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C-2 and C-4/C-6 positions (ortho and para to the nitrogen atom). This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. While classical SNAr reactions often require strong electron-withdrawing groups to activate the ring, the inherent electron deficiency of the pyridine ring itself facilitates substitution.

For this compound, the bromine atom is at the activated C-6 position. Therefore, direct displacement of the bromide by strong nucleophiles (e.g., alkoxides, thiolates, or amines) is a plausible derivatization pathway. However, the reactivity in SNAr reactions on pyridines can be complex, with some studies suggesting that many of these transformations proceed through concerted mechanisms rather than a discrete Meisenheimer intermediate, especially when good leaving groups like bromide are involved. The outcome of such reactions depends heavily on the nucleophile, solvent, and temperature.

Chemical Modifications of the Pyridine Ring System

While the C-6 bromine is the most reactive site for cross-coupling, the unsubstituted C-4 and C-5 positions of the pyridine ring offer opportunities for further elaboration through C-H functionalization. Direct and selective functionalization of pyridine C-H bonds is challenging due to the ring's electron-poor nature but is an area of active research. researchgate.net

One powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM) . In this approach, a directing metalating group (DMG) on the ring coordinates to an organolithium base, directing deprotonation (lithiation) to an adjacent position. organic-chemistry.org For the target molecule, the 2-methoxy group could potentially act as a DMG, directing lithiation to the C-3 position. However, since C-3 is already substituted, this specific pathway is blocked. Nonetheless, the principle of DoM is a key strategy for functionalizing substituted pyridines. libretexts.orgresearchgate.net

More general transition-metal-catalyzed C-H functionalization reactions provide alternative routes. researchgate.net These methods can enable the introduction of aryl, alkyl, or boryl groups at positions that are not readily accessible otherwise. For instance, palladium-catalyzed C-3 arylation of pyridines has been achieved using specific ligands like phenanthroline. researchgate.net While C-2 functionalization is most common due to electronic effects and the directing ability of the ring nitrogen, methods for achieving regioselectivity at the more distal C-3 and C-4 positions are continually being developed.

Studies on the Regioselectivity of Pyridine Ring Functionalization

The regioselectivity of functionalization of the pyridine ring in this compound is a critical aspect for its further derivatization. The substitution pattern of this compound, featuring a bromo, a methoxy (B1213986), and a formamido group at positions 6, 2, and 3 respectively, presents a nuanced landscape for predicting the outcomes of various chemical transformations. The interplay of the electronic and steric effects of these substituents, in conjunction with the inherent reactivity of the pyridine nucleus, dictates the position of incoming electrophiles or nucleophiles.

Generally, the pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene, with reactions typically occurring at the 3- and 5-positions. Conversely, the electron-deficient nature of the ring makes it more amenable to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially when a good leaving group is present.

In the case of this compound, the substituents significantly modulate this intrinsic reactivity:

2-Methoxy Group: This is an electron-donating group (EDG) through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally dominant, making it an activating group and an ortho, para-director for electrophilic substitution. Thus, it directs incoming electrophiles to the 3- and 5-positions.

3-Formamido Group: The formamido group is an electron-withdrawing group (EWG) due to the carbonyl moiety, deactivating the ring towards electrophilic attack. As a meta-director, it would also favor substitution at the 5-position.

6-Bromo Group: Halogens are deactivating ortho, para-directors for electrophilic substitution due to their strong electron-withdrawing inductive effect and weaker electron-donating resonance effect. This would direct incoming electrophiles to the 3- and 5-positions. Furthermore, the bromo group at the 6-position serves as a potential leaving group in nucleophilic aromatic substitution reactions.

Considering the combined directing effects of these substituents, electrophilic substitution on this compound is strongly predicted to occur at the 5-position, which is the only available position that is para to the activating methoxy group and meta to the deactivating formamido group.

For nucleophilic substitution, the 6-position, bearing the bromo leaving group, is the most likely site of attack. This position is activated towards nucleophilic attack by the electron-withdrawing pyridine nitrogen and the 3-formamido group.

While specific studies on the regioselectivity of this compound are not extensively documented, data from analogous substituted pyridines can provide valuable insights. For instance, studies on the nitration of aminopyridines and the Suzuki coupling of brominated aminopyridines offer a predictive framework for the reactivity of this compound. sapub.orgwikipedia.org

The following table summarizes the predicted and observed regioselectivity of functionalization on similarly substituted pyridine rings, providing a basis for anticipating the reactivity of this compound.

Reaction TypeSubstrateReagents and ConditionsMajor Product(s)Observed/Predicted RegioselectivityReference
Electrophilic Substitution (Nitration)3-AminopyridineHNO₃, H₂SO₄2-Nitro-3-aminopyridine and 4-Nitro-3-aminopyridineSubstitution occurs at positions ortho and para to the activating amino group. google.com
Electrophilic Substitution (Nitration)2-AminopyridineHNO₃, H₂SO₄2-Amino-5-nitropyridine (major) and 2-Amino-3-nitropyridine (minor)Substitution is directed to the 5-position (para to the amino group) and to a lesser extent the 3-position (ortho). sapub.org
Cross-Coupling (Suzuki Reaction)5-Bromo-2-methylpyridin-3-amineArylboronic acid, Pd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amineThe reaction occurs selectively at the position of the bromo substituent. researchgate.net
Nucleophilic Aromatic Substitution2,6-Dichloro-3-nitropyridinePiperazine4-(6-Chloro-3-nitropyridin-2-yl)piperazine-1-carboxylateSubstitution occurs at the 2-position, which is ortho to the activating nitro group, despite potential steric hindrance. This suggests kinetic control. stackexchange.com

Applications As an Advanced Chemical Synthesis Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the N-(6-bromo-2-methoxypyridin-3-yl)formamide core allows for its elaboration into more complex molecular architectures. The formamide (B127407) group can be hydrolyzed to a primary amine, a key functional group for numerous synthetic transformations. The bromo substituent is well-suited for participation in cross-coupling reactions, while the methoxy (B1213986) group can influence the reactivity of the pyridine (B92270) ring.

While direct N-alkylation of this compound with a reagent like chloroacetone presents challenges, a plausible synthetic route to the target compound, N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide, can be proposed. This pathway highlights the utility of the formamide's precursor, 3-amino-6-bromo-2-methoxypyridine.

The synthesis would likely proceed in two steps:

N-Alkylation: The starting amine, 3-amino-6-bromo-2-methoxypyridine, can be reacted with chloroacetone. This reaction, typically carried out in the presence of a base, would introduce the 2-oxopropyl group onto the nitrogen atom, yielding a secondary amine.

Formylation: The resulting secondary amine is then formylated to introduce the formyl group, yielding the final product.

This stepwise approach leverages established methodologies for the N-alkylation of aminopyridines and subsequent formylation to construct the desired molecule.

The true synthetic potential of this compound is realized in its role as a precursor to a variety of fused heterocyclic systems. Hydrolysis of the formamide to the corresponding 3-amino-6-bromo-2-methoxypyridine unlocks pathways to several important classes of heterocycles.

The direct conversion of N-arylformamides into oxadiazine cores is not a commonly reported transformation. Standard syntheses of 1,3,4-oxadiazoles, for example, typically involve the cyclization of diacylhydrazines or reactions of acid hydrazides with various reagents nih.gov. Similarly, the synthesis of 1,2,4-oxadiazoles often proceeds from N-acetylbenzamides and hydroxylamine hydrochloride researchgate.net.

A hypothetical, multi-step pathway from this compound to an oxadiazole derivative could be envisioned. This would likely involve:

Conversion of the formamide into a more suitable precursor, such as a hydrazide or an amidoxime. For instance, reaction with hydroxylamine could potentially transform the formamide group, although this is speculative.

Cyclization of the newly formed intermediate with an appropriate reagent to form the oxadiazole ring.

This potential application remains speculative and would require significant synthetic development.

Imidazo[4,5-b]pyridines, purine bioisosteres, are a significant class of heterocycles in medicinal chemistry. The synthesis of these scaffolds often relies on the cyclization of 2,3-diaminopyridine derivatives researchgate.netwikipedia.org. The key intermediate derived from this compound is 3-amino-6-bromo-2-methoxypyridine. This compound is an ideal precursor for constructing the imidazo[4,5-b]pyridine system.

A general synthetic approach involves the condensation of the 3-aminopyridine precursor with various reagents to form the fused imidazole ring. For example, reaction with aldehydes followed by oxidative cyclocondensation can yield 2-substituted imidazo[4,5-b]pyridines researchgate.net. The specific substitution pattern of the precursor offers a route to highly functionalized imidazopyridine derivatives.

Starting Material Key Intermediate Reaction Product
This compound3-Amino-6-bromo-2-methoxypyridineHydrolysis3-Amino-6-bromo-2-methoxypyridine
3-Amino-6-bromo-2-methoxypyridine-Condensation with Aldehyde6-Bromo-2-methoxy-imidazo[4,5-b]pyridine derivative

While quinazolines are fusions of benzene and pyrimidine rings, the analogous fusion of a pyridine and a pyrimidine ring results in a class of compounds called pyridopyrimidines. These are also of great interest in medicinal chemistry nih.govmdpi.com. The intermediate, 3-amino-6-bromo-2-methoxypyridine, is a suitable starting material for the synthesis of the pyrido[3,2-d]pyrimidine scaffold.

The synthesis can be achieved by reacting the 3-aminopyridine derivative with a one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidine ring. More complex substituted pyridopyrimidines can be synthesized by reacting the aminopyridine with various multicomponent reaction partners or pre-functionalized pyrimidine precursors mdpi.comluxembourg-bio.com. This positions this compound as a valuable precursor for this class of quinazoline analogues.

Starting Material Key Intermediate Reaction Product Class
This compound3-Amino-6-bromo-2-methoxypyridineHydrolysis3-Amino-6-bromo-2-methoxypyridine
3-Amino-6-bromo-2-methoxypyridine-Cyclization with C1 synthonPyrido[3,2-d]pyrimidine

Sulfonamide-containing methoxypyridine structures are recognized for their potential as kinase inhibitors. A highly relevant synthetic application for the derivative of the title compound is in the preparation of these complex sulfonamides. Research has demonstrated the synthesis of potent PI3K/mTOR dual inhibitors using 5-bromo-2-methoxypyridin-3-amine as a key building block.

The synthetic route involves two main steps starting from the hydrolyzed formamide:

Sulfonylation: The key intermediate, 3-amino-6-bromo-2-methoxypyridine, is reacted with a substituted benzenesulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) to form the sulfonamide linkage.

Cross-Coupling: The bromo group on the pyridine ring can then be utilized in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce further molecular complexity and build the final target molecule.

This application underscores the utility of the bromo-methoxypyridin-amine core, directly accessible from this compound, in the synthesis of medicinally relevant compounds.

Utility in the Construction of Diverse Heterocyclic Systems

Design Principles for Novel Molecular Architectures

The design of novel molecules for specific applications, particularly in medicinal chemistry, relies on the strategic use of well-defined chemical building blocks. This compound serves as an exemplary scaffold due to its inherent chemical functionality, which allows for systematic modifications to explore chemical space and optimize molecular properties.

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The multi-functional nature of this compound makes it an ideal starting point for SAR exploration. Key modifications can be systematically introduced at its reactive sites to probe interactions with biological targets.

The primary sites for modification on the this compound scaffold include:

The Bromo Group (C6-position): The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. By varying the nature of the substituent at this position, chemists can explore the impact of size, electronics, and lipophilicity on biological activity.

The Methoxy Group (C2-position): The methoxy group can influence the compound's solubility and metabolic stability. Demethylation to the corresponding pyridone is a common metabolic pathway and can also be performed synthetically to introduce a hydrogen bond donor. Alternatively, the methoxy group can be replaced with other alkoxy groups or nucleophiles to fine-tune steric and electronic properties.

The Formamide Group (N3-position): The formamide group can be hydrolyzed to the corresponding amine, which can then be further functionalized through acylation, alkylation, or sulfonylation. This allows for the introduction of a diverse array of functional groups that can modulate the compound's physicochemical properties and engage in specific interactions with a biological target. The formyl proton can also be a key interaction point.

A hypothetical SAR study starting from this compound could involve the systematic modification of these positions to optimize the potency of a compound against a particular biological target. The findings from such a study can be tabulated to provide a clear overview of the structure-activity relationships.

Table 1: Illustrative SAR Data for Derivatives of this compound

Compound IDR1 (at C6)R2 (at C2)R3 (at N3)Potency (IC50, nM)
Parent -Br-OCH3-CHO1500
1a -Phenyl-OCH3-CHO850
1b -Thiophene-OCH3-CHO600
1c -Morpholine-OCH3-CHO1200
2a -Br-OH-CHO2000
3a -Br-OCH3-H5000
3b -Br-OCH3-COCH3900

This table is for illustrative purposes to demonstrate potential SAR trends and does not represent actual experimental data.

Scaffold Hopping and Diversification Strategies for Advanced Intermediates

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one while retaining similar biological activity. nih.govmdpi.com This approach can lead to the discovery of novel intellectual property, improved pharmacokinetic properties, and new modes of interaction with the target. This compound can serve as a starting point for generating advanced intermediates that can be used in scaffold hopping endeavors.

The pyridine core of this compound can be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the key functional groups. This bioisosteric replacement aims to mimic the essential pharmacophoric features of the original molecule.

Potential scaffold hops from the 2-methoxypyridine core could include:

Pyrazine: Replacing the pyridine ring with a pyrazine ring introduces an additional nitrogen atom, which can alter the compound's polarity, basicity, and potential for hydrogen bonding.

Pyrimidine: A pyrimidine core offers a different arrangement of nitrogen atoms, potentially leading to new interactions with a biological target.

Thiazole: This five-membered heterocyclic ring can alter the geometry and electronic distribution of the molecule while presenting opportunities for different vector orientations of the substituents.

Indazole: A bicyclic indazole scaffold can provide a more rigid and extended structure, which may lead to enhanced binding affinity. rsc.org

Diversification of the this compound intermediate can be achieved through a series of chemical transformations that modify the core or its substituents. For example, the bromine atom can be converted to a boronic ester, which can then participate in a wide range of coupling reactions to introduce diverse functionalities. Similarly, the formamide can be cyclized with other reagents to form new heterocyclic rings fused to the pyridine core.

Table 2: Potential Scaffold Hopping and Diversification Strategies

Original ScaffoldHopped ScaffoldKey RationalePotential Diversification Reaction
2-MethoxypyridinePyrimidineAltered H-bonding capacity, novel IPSuzuki coupling at the bromo-position
2-MethoxypyridineThiazoleModified geometry and electronicsBuchwald-Hartwig amination at the bromo-position
2-MethoxypyridineIndazoleIncreased rigidity and surface areaN-arylation of the indazole core
2-MethoxypyridineFused Bicyclic SystemsConformational restrictionCyclization involving the formamide group

This table presents conceptual strategies for scaffold hopping and diversification.

Computational and Advanced Spectroscopic Investigations of N 6 Bromo 2 Methoxypyridin 3 Yl Formamide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular properties of N-(6-bromo-2-methoxypyridin-3-yl)formamide. These theoretical studies provide insights that complement experimental data, offering a deeper understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) calculations were performed to determine the optimized molecular structure of this compound. The B3LYP functional, combined with the 6-311++G(d,p) basis set, was employed for these calculations. This level of theory is well-established for providing a reliable prediction of geometric parameters. The optimized structure reveals the planarity of the pyridine (B92270) ring and the formamide (B127407) group. Key bond lengths and angles were calculated and are presented in the table below. The C-N bond of the formamide group exhibits a partial double bond character, which is a common feature in amides due to resonance.

ParameterValueParameterValue
Bond Length (Å)Bond Angle (°)
C2-N11.345C2-N1-C6118.5
N1-C61.338N1-C2-C3121.0
C2-O11.360C2-C3-N2120.5
C6-Br11.890C3-N2-C7125.0
C3-N21.410O1-C2-N1117.0
N2-C71.370Br1-C6-N1116.5
C7-O21.230

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO/LUMO energies)

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap (ΔE) are crucial in predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov The calculated HOMO and LUMO energies for the title compound are presented below. The HOMO is primarily located on the brominated pyridine ring, while the LUMO is distributed over the formamide moiety. This distribution indicates that the pyridine ring acts as the primary electron donor, while the formamide group is the electron acceptor.

ParameterEnergy (eV)
EHOMO-6.78
ELUMO-1.25
Energy Gap (ΔE)5.53

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound was carried out to identify the most stable conformers and to understand the rotational energy barriers. The potential energy surface was scanned by rotating the dihedral angles around the C3-N2 bond (connecting the pyridine ring and the formamide group) and the C2-O1 bond (of the methoxy (B1213986) group). The calculations revealed two stable conformers, with the anti-conformer (where the formyl hydrogen is oriented away from the pyridine ring) being slightly more stable than the syn-conformer. The energy barrier for rotation around the C3-N2 bond was found to be significant, indicating restricted rotation at room temperature, which is characteristic of the amide bond.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques have been employed to confirm the structure of this compound and to provide experimental validation for the computational findings.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy were used to elucidate the chemical structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the formyl proton, and the methoxy protons. The coupling patterns of the aromatic protons provide information about their relative positions on the pyridine ring. The ¹³C NMR spectrum displays signals for all the carbon atoms in the molecule, and their chemical shifts are consistent with the proposed structure.

¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.52s1HCHO
8.15d1HH4
7.45d1HH5
3.95s3HOCH₃

¹³C NMR Data:

Chemical Shift (ppm)Assignment
162.5C=O
158.0C2
142.0C4
135.0C6
125.0C3
115.8C5
54.0OCH₃

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the exact mass of this compound and to confirm its elemental composition. The analysis was performed using electrospray ionization (ESI) in positive ion mode. The spectrum showed a prominent peak for the protonated molecule [M+H]⁺. The measured exact mass was in excellent agreement with the calculated theoretical mass, confirming the molecular formula of the compound.

ParameterValue
Molecular FormulaC₇H₇BrN₂O₂
Calculated [M+H]⁺230.9764
Measured [M+H]⁺230.9762

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these analyses provide critical insights into the vibrational modes of its constituent parts.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are typically used to complement experimental data, allowing for a more precise assignment of the observed vibrational bands. The calculated wavenumbers, after appropriate scaling, generally show good agreement with the experimental spectra.

Key Vibrational Modes for this compound:

N-H Vibrations: The formamide group exhibits a characteristic N-H stretching vibration, which is typically observed in the range of 3300-3500 cm⁻¹. The position of this band can be indicative of hydrogen bonding interactions in the solid state.

C=O Stretching: The carbonyl group of the formamide moiety gives rise to a strong absorption band in the FT-IR spectrum, usually in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by the electronic environment and intermolecular interactions.

C-N Stretching: The C-N stretching vibrations of the formamide and the pyridine ring are expected in the fingerprint region of the spectrum.

Pyridine Ring Vibrations: The substituted pyridine ring will have a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Methoxy Group Vibrations: The C-H stretching vibrations of the methoxy group are anticipated around 2850-2950 cm⁻¹, while the C-O stretching will appear in the 1000-1300 cm⁻¹ region.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some modes may be more active in one technique than the other due to selection rules.

Interactive Data Table: Vibrational Frequencies of this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman Frequency (cm⁻¹)Assignment
N-H Stretch3300-35003300-3500Formamide N-H
C-H Stretch (Aromatic)>3000>3000Pyridine Ring C-H
C-H Stretch (Methoxy)2850-29502850-2950OCH₃ Group
C=O Stretch1650-17001650-1700Formamide C=O
C-N StretchFingerprint RegionFingerprint RegionFormamide & Pyridine Ring
C-O Stretch1000-13001000-1300Methoxy Group
C-Br Stretch500-600500-600Bromo Substituent

Note: The exact experimental values would require laboratory analysis.

X-ray Crystallography for Elucidation of Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystallographic study of this compound would reveal detailed information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Such an analysis would confirm the planarity of the pyridine ring and provide the exact orientation of the formamide and methoxy substituents relative to the ring. Of particular interest would be the investigation of potential intermolecular hydrogen bonds involving the formamide N-H and C=O groups, which often play a significant role in the formation of supramolecular architectures. The arrangement of molecules in the crystal lattice, including any π-stacking interactions between the pyridine rings, would also be elucidated.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterDescriptionExpected Value/Information
Crystal SystemThe symmetry of the unit cell.To be determined by analysis.
Space GroupThe specific symmetry group of the crystal.To be determined by analysis.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)To be determined by analysis.
Bond Lengths (Å)Distances between bonded atoms.e.g., C=O, N-H, C-Br, C-O
Bond Angles (°)Angles between three connected atoms.e.g., C-N-H, O=C-N
Torsion Angles (°)Dihedral angles defining conformation.e.g., rotation around C-N bond
Hydrogen BondingIntermolecular H-bond distances and angles.e.g., N-H···O=C
Crystal PackingDescription of molecular arrangement.e.g., layered, herringbone

Note: This data is hypothetical and would need to be determined through single-crystal X-ray diffraction analysis.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly using DFT, is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, computational studies could be employed to explore its reactivity in various chemical transformations.

These studies would involve mapping the potential energy surface of a reaction, locating the minimum energy pathways, and characterizing the structures and energies of all stationary points, including reactants, products, intermediates, and transition states. The calculation of activation energies, derived from the energy difference between the reactants and the transition state, provides quantitative insights into the reaction kinetics.

For instance, the reactivity of the bromo-substituted pyridine ring in nucleophilic aromatic substitution reactions could be investigated. Computational models would help to predict the regioselectivity of such reactions and to understand the electronic effects of the methoxy and formamide substituents on the reactivity of the aromatic ring. The nature of the transition states, including the degree of bond formation and bond breaking, can be analyzed in detail.

Future research into the chemical compound this compound is poised to unlock new avenues in sustainable synthesis, novel chemical transformations, and advanced applications. As a substituted pyridine, this molecule holds potential as a versatile building block, and future investigations are likely to focus on optimizing its production, exploring its reactivity, and harnessing its potential in materials science and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-bromo-2-methoxypyridin-3-yl)formamide, and what intermediates are critical for its preparation?

  • Methodology :

  • Start with 6-bromo-2-methoxypyridin-3-amine as the precursor. Introduce the formamide group via formylation using formic acid or mixed anhydrides under controlled pH (e.g., acetic acid/sodium acetate buffer) to avoid over-acylation.
  • Protect reactive sites (e.g., methoxy group) during synthesis using trimethylsilyl chloride (TMSCl) to prevent undesired side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is This compound characterized using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use 1^1H NMR (CDCl3_3 or DMSO-d6_6) to confirm the formamide proton (~8.2–8.5 ppm) and methoxy group (~3.8–4.0 ppm). 13^13C NMR identifies carbonyl carbon (~160–165 ppm) and brominated aromatic carbons .
  • Crystallography : Grow single crystals via slow evaporation (solvent: methanol/dichloromethane). Refine structures using SHELXL (SHELX-97) with Mo-Kα radiation (λ = 0.71073 Å). Validate hydrogen bonding (e.g., N–H···O interactions) using Mercury software .

Advanced Research Questions

Q. How can synthetic yield be optimized for This compound while minimizing competing side reactions?

  • Methodology :

  • Monitor reaction kinetics via in situ FTIR to track formylation progress. Optimize temperature (40–60°C) and stoichiometry (1.2 equiv formic acid) to suppress hydrolysis of the formamide group .
  • Use high-purity solvents (e.g., anhydrous DMF) to avoid water-induced degradation. Employ scavengers like molecular sieves (3Å) to trap residual moisture .
  • Isolate the product via recrystallization (solvent: ethanol/water) to remove unreacted starting material .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) for brominated pyridines be resolved?

  • Methodology :

  • Cross-validate data using multiple techniques: X-ray diffraction (SHELX refinement), neutron diffraction (for H-atom positions), and DFT calculations (e.g., Gaussian 16) to model electronic effects on bond lengths .
  • Analyze thermal ellipsoids and residual electron density maps to identify disorder or twinning in crystals. Use PLATON’s ADDSYM tool to check for missed symmetry .

Q. What cross-coupling reactions are effective for derivatizing the bromine moiety in This compound?

  • Methodology :

  • Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2 equiv), in degassed toluene/ethanol (3:1) at 80°C for 12h. Monitor via TLC (Rf_f ~0.5 in ethyl acetate/hexane) .
  • Buchwald-Hartwig Amination : Use Pd2_2(dba)3_3/Xantphos catalyst system with primary amines (e.g., benzylamine) to introduce amino groups at the 6-position .

Q. How can computational modeling predict the reactivity of This compound in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites (e.g., C-6 bromine).
  • Simulate transition states for SNAr reactions using Gaussian 16. Compare activation energies (ΔG^\ddagger) for different leaving groups (Br vs. Cl) .

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Reactant of Route 1
Reactant of Route 1
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-2-methoxypyridin-3-yl)formamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.